B1576929 Phylloseptin-L1

Phylloseptin-L1

Cat. No.: B1576929
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phylloseptin-L1 is a synthetic cationic antimicrobial peptide (AMP) belonging to the phylloseptin family, which is naturally found in the skin secretions of Phyllomedusinae frogs . These peptides are a crucial component of amphibian innate immunity, offering a potent defense against a broad spectrum of pathogens . As a research reagent, this compound provides a valuable tool for studying novel mechanisms to combat multi-drug resistant microorganisms and for exploring new therapeutic candidates. Phylloseptin peptides, including this compound, are characterized by a typical length of 19-21 amino acids, a conserved N-terminal sequence (FLSLIP-), and a C-terminal amidation that enhances its stability and cationic nature . In membrane-mimetic environments, it adopts an amphipathic α-helical structure, which is critical for its mechanism of action . This structure allows the peptide to interact with anionic phospholipids on bacterial membranes via electrostatic forces, leading to membrane permeabilization and cell death . This mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can also disrupt established bacterial biofilms, which are often resistant to conventional antibiotics . Beyond its antibacterial properties, this compound exhibits significant research potential in other areas. It has demonstrated potent leishmanicidal activity against the intracellular amastigote form of Leishmania amazonensis within infected macrophages, modulating host immune responses by altering cytokine levels such as TNF-α and IL-12 . Furthermore, phylloseptins have shown selective cytostatic effects against various human cancer cell lines, including non-small cell lung cancer and prostate cancer, while exhibiting lower cytotoxicity towards normal human cell lines . Some members of the phylloseptin family have also been reported to stimulate insulin release, indicating potential applications in metabolic disease research . This multi-faceted bioactivity profile makes this compound an exceptionally versatile compound for investigative studies in microbiology, parasitology, oncology, and immunology.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LLGMIPLAISAISALSKL

Origin of Product

United States

Discovery, Isolation, and Purification Methodologies of Phylloseptin L1

Biological Origin and Specimen Collection for Phylloseptin-L1 Isolation

This compound was first identified in the skin secretions of frogs from the Phyllomedusa genus. scielo.sa.cr Specifically, it has been isolated from the species Phyllomedusa azurea, which has since been renamed Pithecopus azureus. mdpi.comnih.gov It has also been identified in other species such as Phyllomedusa sauvagii, where it was designated as Phylloseptin-S1 (PLS-S1) to align with systematic nomenclature for that species. ird.frplos.orgresearchgate.net

The collection of the biological material is a critical first step. Secretions are obtained from adult frog specimens through non-lethal methods. One common technique is mild electrical stimulation of the dorsal skin glands for a few seconds, which induces the release of the defensive secretions. embrapa.br Another method involves gentle squeezing of the latero-dorsal portion of the skin. plos.org The collected secretion is immediately washed from the frog's skin with distilled or sterile, nuclease-free water (like DEPC-H₂O), rapidly frozen in liquid nitrogen to prevent degradation, and subsequently lyophilized (freeze-dried). plos.orgembrapa.br This process yields a stable, dry powder of the crude skin secretion, which is the starting material for peptide extraction.

Biological Source of this compoundCollection MethodInitial Processing
Pithecopus azureus (formerly Phyllomedusa azurea)Mild electrical stimulationCollection in distilled water, filtration, freezing, lyophilization. mdpi.comembrapa.br
Phyllomedusa sauvagiiGentle squeezing of skinDilution in sterile DEPC-H₂O, rapid freezing in liquid nitrogen, lyophilization. plos.org

Extraction and Crude Secretion Processing Techniques

The lyophilized crude skin secretion is a complex mixture containing numerous peptides, proteins, and other biomolecules. The initial extraction and processing aim to separate the peptide-rich fraction from other components.

The dried extract, typically weighing between 5 to 80 mg, is first reconstituted in an acidic aqueous solution, commonly 0.1% trifluoroacetic acid (TFA) in water. plos.orgembrapa.br This acidic environment aids in peptide solubility and protonation, which is beneficial for the subsequent chromatographic steps. The reconstituted solution is then centrifuged to remove any insoluble particulate matter. mdpi.com

For further initial purification, the cleared supernatant is often passed through a solid-phase extraction cartridge, such as a Sep-Pak C-18 cartridge. ird.frplos.org The peptides bind to the C-18 stationary phase while more polar, unwanted molecules are washed away. The bound peptides are then eluted with a high concentration of an organic solvent, such as 70% acetonitrile (B52724) (ACN) in 0.1% TFA/water. ird.frplos.org This "pre-purified" extract is then lyophilized again to concentrate the peptides and remove the elution solvent, preparing it for more refined purification. plos.org

Advanced Chromatographic Purification of this compound

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purifying this compound from the crude or pre-purified extract. plos.orgembrapa.br This technique separates peptides based on their hydrophobicity.

The lyophilized peptide extract is reconstituted in the initial mobile phase (e.g., 0.1% TFA in water) and injected into an HPLC system equipped with a reverse-phase column, most commonly a C18 column (e.g., Vydac, Phenomenex, Nucleosil). mdpi.complos.orgembrapa.br The peptides are eluted from the column using a linear gradient of an organic solvent, typically acetonitrile, mixed with the aqueous acidic solution (0.1% TFA). nih.govembrapa.br The gradient is programmed to increase the concentration of acetonitrile over time, for instance from 0% to 70% or 0% to 100%. mdpi.complos.org

The elution of peptides is monitored by detecting absorbance at specific wavelengths, usually 216 nm (for the peptide backbone) and 280 nm (for aromatic amino acid residues). mdpi.comnih.govembrapa.br Fractions are collected manually or by an automated fraction collector. As this compound often co-elutes with other peptides of similar hydrophobicity, multiple rounds of chromatography are typically required. Fractions containing the target peptide, identified by subsequent mass analysis, are pooled, lyophilized, and re-chromatographed on an analytical or semi-preparative C18 column using an optimized, shallower gradient to achieve final purity. embrapa.br

RP-HPLC Purification Parameters for this compound
System Shimadzu HPLC System, Waters® HPLC
Column Type Semi-preparative and Analytical Reverse-Phase C18 (e.g., Vydac 218TP510, Phenomenex Jupiter C18, Nucleosil C-18) mdpi.complos.orgembrapa.br
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water plos.orgembrapa.br
Mobile Phase B Acetonitrile containing 0.1% TFA embrapa.br
Gradient Linear gradient of Mobile Phase B (e.g., 0-70% or 0-100% over 60-70 minutes) mdpi.complos.org
Flow Rate 2.5 - 5 mL/min for semi-preparative; ~0.75-1 mL/min for analytical plos.orgembrapa.br
Detection UV absorbance at 216 nm and 280 nm mdpi.comnih.govembrapa.br

While RP-HPLC is the dominant final purification method, solid-phase extraction (SPE) using C-18 cartridges represents a crucial initial chromatographic clean-up step. ird.frplos.org This technique, as described in section 2.2, functions on the same principles as RP-HPLC but is used for bulk separation and sample concentration rather than high-resolution purification. It effectively removes non-peptidic materials and salts from the crude secretion before the sample is subjected to the more sensitive and high-resolution RP-HPLC.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Approaches

Methodologies for Initial Purity and Homogeneity Assessment of this compound

After each chromatographic step, the purity and identity of the collected fractions must be assessed. The primary method for this is mass spectrometry.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is used to determine the molecular mass of the peptides in each fraction. mdpi.complos.orgembrapa.br A small aliquot of the fraction is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate. plos.orgembrapa.br The analysis provides a rapid assessment of the molecular weight of the components, allowing researchers to track the fraction containing this compound (molecular weight of ~2016 Da). mdpi.com The presence of a single, dominant peak corresponding to the correct molecular mass is an indicator of high purity. mdpi.comnih.gov

Analytical RP-HPLC is also used to confirm the homogeneity of the purified peptide. plos.org The purified fraction is injected into an analytical HPLC column, and the resulting chromatogram should show a single, sharp, and symmetrical peak, confirming the absence of contaminating peptides. plos.org

For unequivocal identification, the primary amino acid sequence is confirmed using tandem mass spectrometry (MALDI-TOF-TOF MS/MS). ird.frplos.org In this technique, the parent ion corresponding to the mass of this compound is selected and fragmented, and the resulting fragmentation pattern is used to deduce the amino acid sequence, thus confirming its identity. ird.frplos.org

Structural Elucidation and Conformational Analysis of Phylloseptin L1

Spectroscopic Techniques in Phylloseptin-L1 Primary Structure Determination

The primary structure, or amino acid sequence, of this compound is fundamental to its function. A combination of mass spectrometry and automated Edman degradation is conventionally used for the precise determination of this sequence.

Mass Spectrometry (MS) for Sequence Verification and Peptide Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and sequence of peptides. For phylloseptins, including this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently employed. ird.frembrapa.br

Initially, the crude peptide extract from frog skin secretions is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). dovepress.comnih.gov The purified peptide's molecular mass is then accurately measured by MALDI-TOF MS, which provides a preliminary identification and confirms the peptide's purity. embrapa.brnih.gov

For de novo sequencing, tandem mass spectrometry (MS/MS) is utilized. ird.frembrapa.br In this process, the isolated peptide ion is fragmented through collision-induced dissociation (CID). The resulting fragment ions, primarily of the b and y series, are analyzed to deduce the amino acid sequence. ird.fr This method allows for the direct reading of the peptide sequence and can also identify post-translational modifications, such as the common C-terminal amidation found in phylloseptins, which is confirmed by the presence of a glycine (B1666218) residue at the C-terminus of the precursor peptide. ird.frnih.gov

Table 1: Mass Spectrometry Data for a Typical Phylloseptin Peptide

ParameterValueReference
MethodMALDI-TOF/MS ird.fr
Matrixα-cyano-4-hydroxycinnamic acid embrapa.br
Observed Molecular Weight (Da)~2000-2300 nih.gov
Sequencing MethodTandem MS (MS/MS) ird.frembrapa.br
Common ModificationC-terminal amidation ird.frnih.gov

Automated Edman Degradation for Amino Acid Sequencing

Automated Edman degradation is a classic method for N-terminal sequencing of peptides and proteins. wikipedia.orglibretexts.org This technique involves the sequential removal and identification of amino acids from the N-terminus of the peptide. metwarebio.com The process begins with the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. libretexts.orgmetwarebio.com Subsequent treatment with a mild acid cleaves this derivatized amino acid without breaking the other peptide bonds. libretexts.org The released amino acid derivative is then identified, and the cycle is repeated. metwarebio.com

While mass spectrometry provides rapid sequencing data, Edman degradation is often used as a complementary technique to confirm the N-terminal sequence and to resolve ambiguities that may arise from MS/MS data, such as distinguishing between isobaric amino acids like leucine (B10760876) and isoleucine. embrapa.br For phylloseptins, this dual approach ensures a high degree of confidence in the determined primary structure. embrapa.brcnjournals.com

Higher-Order Structural Characterization of this compound

The biological activity of this compound is intrinsically linked to its three-dimensional structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in characterizing its secondary and tertiary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and in the solid state. nih.gov For this compound and its analogs, solution-state NMR studies are often conducted in membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or in the presence of micelles, because these peptides are typically unstructured in aqueous solution but adopt a defined conformation upon interacting with membranes. nih.govdoi.org

Multidimensional NMR experiments, including COSY, TOCSY, and NOESY, are used to assign the proton resonances and to obtain distance constraints (from Nuclear Overhauser Effects or NOEs) between protons. nih.gov These NOE-derived distance restraints, along with dihedral angle constraints obtained from coupling constants, are used as input for structure calculation programs to generate a family of conformers that represent the solution structure of the peptide. nih.gov Studies on phylloseptins have revealed that they adopt a well-defined α-helical conformation, often spanning a significant portion of the peptide chain, which is crucial for their membrane-disrupting activity. nih.govdoi.org Solid-state NMR can provide additional details about the peptide's orientation and dynamics within a lipid bilayer. nih.gov

Table 2: Representative NMR Structural Statistics for a Phylloseptin Peptide

ParameterValueReference
Spectrometer Frequency500-800 MHz nih.gov
Solvent SystemTFE/water mixture or SDS micelles nih.govdoi.org
Key ExperimentsCOSY, TOCSY, NOESY nih.gov
Typical Helical RegionResidues 5-18 nih.gov
PDB ID (Phylloseptin-1)2JQ0 researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. wvu.edulibretexts.org The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. libretexts.org The resulting CD spectrum provides information about the proportions of different secondary structural elements like α-helices, β-sheets, and random coils. wvu.edu

For this compound and other phylloseptins, CD spectra are typically recorded in both aqueous buffers and membrane-mimetic environments. In aqueous solution, phylloseptins generally exhibit a CD spectrum characteristic of a random coil, with a single negative band around 198 nm. mdpi.comird.fr However, in the presence of TFE or lipid vesicles, the spectrum transforms into one that is characteristic of an α-helix, with distinct negative bands at approximately 208 and 222 nm and a positive band around 193 nm. dovepress.com This conformational change upon interaction with a hydrophobic environment is a hallmark of many membrane-active antimicrobial peptides. mdpi.comdovepress.com The percentage of α-helical content can be estimated from the CD data using various algorithms. dovepress.comfrontiersin.org

Table 3: Typical Circular Dichroism (CD) Spectral Features for Phylloseptins

EnvironmentDominant ConformationKey Spectral FeaturesReference
Aqueous Buffer (e.g., 10 mM ammonium (B1175870) acetate)Random CoilSingle negative band ~198 nm mdpi.comird.fr
Membrane-Mimetic (e.g., 50% TFE)α-HelixNegative bands at ~208 nm and ~222 nm, Positive band at ~193 nm dovepress.com

Crystallographic Approaches (if applicable)

X-ray crystallography is the gold standard for determining high-resolution three-dimensional structures of molecules, including peptides and proteins. uq.edu.au The technique requires the molecule of interest to be crystallized, which can be a significant challenge for small, flexible peptides like this compound, especially those that are only structured in the presence of a membrane.

While obtaining high-quality crystals of membrane-bound peptides is difficult, crystallographic studies have been successful for some antimicrobial peptides, providing detailed insights into their interactions with lipid molecules and their organization within a membrane pore. doi.org However, to date, there are limited specific crystallographic studies available in the public domain that focus solely on this compound. The structural information for this peptide family is predominantly derived from NMR and CD spectroscopy. nih.govresearchgate.net The challenges in crystallizing membrane-active peptides mean that NMR remains the primary method for elucidating their detailed atomic-level structures in a membrane-like context. doi.orgsemanticscholar.org

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental data, providing detailed insights into the three-dimensional structure and dynamic behavior of peptides like this compound at an atomic level. numberanalytics.commghpcc.org These methods are essential for understanding how the peptide interacts with different environments, particularly biological membranes, which are its primary target.

Research combining experimental techniques like Nuclear Magnetic Resonance (NMR) with computational approaches has been fundamental in elucidating the structure of phylloseptins. nih.govebi.ac.uk For this compound and its close homologs, MD simulations are often performed to refine NMR-derived structures and to observe their conformational stability and orientation within a simulated biological membrane. nih.govnih.gov

Typically, these simulations place the peptide within a model lipid bilayer, such as one composed of palmitoyl-oleoyl-phosphatidylcholine (POPC), which mimics a simple eukaryotic cell membrane. The system is then solvated with water molecules and ions to replicate physiological conditions. The interactions between atoms are governed by a set of parameters known as a force field. MD simulations track the movements of every atom in the system over time, generating trajectories that reveal the peptide's dynamic behavior. mghpcc.orgnih.gov

Studies on the broader phylloseptin family, including PS-1, which shares high homology with PS-L1, have utilized MD simulations to analyze helix stability, the depth of membrane insertion, and the specific orientation of the peptide relative to the membrane surface. nih.gov For instance, simulations can predict the tilt and rotation angles of the helical structure within the lipid bilayer. nih.gov These computational models have shown that phylloseptins generally adopt an α-helical conformation that aligns parallel to the surface of the membrane, an orientation that facilitates the disruption of the membrane's integrity. nih.govdovepress.com The amphipathic nature of this α-helix, with distinct hydrophobic and hydrophilic faces, is a key feature confirmed by such simulations.

The table below summarizes typical parameters and key findings from MD simulations of phylloseptin peptides in membrane environments.

Simulation Parameter Typical Value / Description Relevance
System Composition Peptide, POPC lipid bilayer, Water (e.g., TIP3P model), Ions (e.g., Na+, Cl-)Creates a realistic model of the peptide at a cell membrane interface.
Force Field CHARMM, AMBER, GROMOSDefines the potential energy function for all atoms, governing their interactions.
Simulation Time Nanoseconds (ns) to Microseconds (µs)Allows for the observation of significant conformational changes and interactions. nih.gov
Key Findings Stable α-helical conformation (e.g., residues 5-18)Confirms the secondary structure essential for peptide function. nih.gov
In-plane membrane alignment (surface-associated)Reveals the mechanism of membrane interaction, where the peptide lies flat on the membrane surface. nih.gov
Specific tilt and azimuthal rotation anglesDefines the precise orientation of the amphipathic helix to maximize favorable interactions. nih.gov

These computational approaches are critical for interpreting experimental data and for building a comprehensive model of how this compound and related peptides function at the molecular level. numberanalytics.com

Identification of Post-Translational Modifications in this compound

Post-translational modifications (PTMs) are enzymatic alterations to proteins or peptides after their synthesis, and they can significantly impact structure, stability, and biological activity. For this compound and other members of the phylloseptin family, the most significant and consistently identified PTM is C-terminal amidation. mdpi.comnih.gov

This modification involves the conversion of the C-terminal carboxylic acid group into a primary amide (-CONH₂). mdpi.com The presence of this amide group is a hallmark of many antimicrobial peptides isolated from amphibian skin. mdpi.comfrontiersin.org

The identification of C-terminal amidation in phylloseptins is typically achieved through a combination of molecular cloning and mass spectrometry. mdpi.comfrontiersin.org

Molecular Cloning : Analysis of the cDNA encoding the peptide's precursor reveals a glycine residue immediately following the mature peptide sequence. mdpi.commdpi.com This C-terminal glycine acts as the nitrogen donor for the amidation reaction, a process catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM).

Mass Spectrometry (MS) : High-resolution mass spectrometry, often coupled with tandem MS (MS/MS) for fragmentation analysis, confirms the final mass of the mature peptide. frontiersin.org The observed mass of the amidated peptide is approximately 1 Dalton less than its corresponding carboxylic acid form, which precisely matches the mass difference from the enzymatic conversion of a C-terminal glycine residue to an amide group. mdpi.com

For this compound, its amino acid sequence is FLSLIPHAINAVSAIAKHN, and the C-terminal asparagine (N) residue is amidated, denoted as -NH₂. nih.gov This amidation is crucial as it removes the negative charge of the C-terminal carboxylate group, thereby increasing the peptide's net positive charge and enhancing its electrostatic interactions with negatively charged bacterial membranes. mdpi.com It is also believed to enhance the stability of the α-helical structure. mdpi.com No other common PTMs, such as glycosylation or phosphorylation, have been reported for this compound. encyclopedia.pubresearchgate.netnih.gov

Genetic and Biosynthetic Pathways of Phylloseptin L1

Gene Identification and Molecular Cloning of Phylloseptin-L1 Precursors

The identification of the gene encoding the this compound precursor follows a well-established methodology for discovering novel AMPs from amphibian skin. This process typically begins with the collection of skin secretions from the source organism, Phyllomedusa lemus (also known as Hylomantis lemur). plos.orgird.frscielo.sa.cr

The standard method for gene identification is a "shotgun" molecular cloning technique. mdpi.commdpi.com This involves constructing a cDNA library from the messenger RNA (mRNA) extracted from the frog's skin tissue or secretions. plos.org Specific primers, designed to match highly conserved regions of the signal peptide sequences found in other amphibian AMPs, are used in polymerase chain reaction (PCR) to amplify the cDNAs encoding the peptide precursors. plos.orgnih.gov The amplified DNA fragments are then cloned into vectors and sequenced to reveal the full nucleotide and corresponding amino acid sequence of the precursor protein. plos.orgresearchgate.net

Like other phylloseptins, the precursor protein for this compound is a prepropeptide with a highly organized, multi-domain structure. plos.orgmdpi.com Analysis of numerous phylloseptin precursors reveals a conserved architecture, as detailed in the table below. mdpi.comnih.govmdpi.comnih.gov

Precursor Domain Description Typical Characteristics
Signal Peptide An N-terminal sequence of ~22 amino acids.Directs the nascent polypeptide into the endoplasmic reticulum for entry into the secretory pathway. It is cleaved off during this process.
Acidic Spacer A region of ~24-26 amino acid residues located between the signal peptide and the mature peptide.Rich in acidic amino acids (e.g., Aspartic acid, Glutamic acid). Its exact function is not fully elucidated but may be involved in preventing premature peptide activity or aiding in proper folding.
Cleavage Site A specific di-basic amino acid motif, typically Lysine-Arginine (-KR-).Recognized by propeptide convertase enzymes, which cleave the precursor to release the mature peptide. plos.org
Mature Peptide The sequence corresponding to the final, biologically active this compound.For this compound, the sequence is FLSLIPLAISAISALSKL. researchgate.net
Amide Donor A single Glycine (B1666218) (G) residue immediately following the mature peptide sequence.This residue is the essential substrate for the post-translational C-terminal amidation of the mature peptide. mdpi.comfrontiersin.org

This table presents a generalized structure based on numerous cloned phylloseptin precursors. The exact sequence for the full this compound precursor is not publicly available but is expected to follow this conserved organization.

Transcriptomic and Peptidomic Analysis of this compound Expression

The expression of this compound is confirmed through a powerful dual approach combining transcriptomics and peptidomics. nih.govresearchgate.net This strategy provides evidence for both the gene's transcription into mRNA and the subsequent translation and processing into a final, secreted peptide.

Transcriptomic analysis involves the large-scale study of gene expression through RNA sequencing of the frog's skin tissue. unibe.chresearchgate.netmdpi.comnih.gov This method identifies and quantifies the mRNA transcripts present in the skin, providing direct evidence that the gene for the this compound precursor is actively transcribed. plos.orgnih.gov Comparative transcriptome analyses can reveal the diversity of AMPs, including multiple phylloseptin variants, expressed by a single frog species. ird.fr

Peptidomic analysis serves as the complementary approach to verify the presence of the mature peptide in the frog's skin secretions. researchgate.net The process involves the following steps:

Collection and Separation: Skin secretions are collected and the complex mixture of peptides is separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This technique separates peptides based on their hydrophobicity, with each peptide eluting at a characteristic retention time. ird.fr

Mass Spectrometry: Fractions from the HPLC are analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This determines the precise molecular mass of the peptides in each fraction. plos.orgird.fr

Identification and Sequencing: A peptide whose mass matches the predicted mass of this compound (calculated from its amino acid sequence) is subjected to further analysis by tandem mass spectrometry (MS/MS). This fragmentation technique confirms the exact amino acid sequence of the mature peptide, verifying its identity as this compound. ird.frnih.gov

Together, these analyses confirm that the gene for this compound is not only present in the genome but is actively expressed and processed into a stable, secreted peptide. nih.gov

Post-Translational Processing and Amidation Mechanisms of this compound

After the this compound prepropeptide is synthesized via ribosomal translation, it undergoes critical post-translational modifications (PTMs) to become a biologically active molecule. mdpi.com These modifications occur within the secretory pathway.

The first major processing event is the cleavage of the precursor protein. Proprotein convertase enzymes recognize and cut the polypeptide chain at the specific di-basic amino acid site, typically Lysine-Arginine (-KR-), located just before the N-terminus of the mature peptide sequence. plos.org This proteolytic cleavage liberates the mature this compound peptide from its N-terminal signal peptide and acidic spacer regions.

The second crucial modification is C-terminal amidation. This is a common feature among phylloseptins and many other amphibian AMPs, and it is often essential for their biological activity. mdpi.com The mechanism involves a two-step enzymatic process:

The enzyme Peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the C-terminal Glycine residue that was part of the original precursor.

A second enzyme, Peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the bond between the α-carbon and the nitrogen of the glycine, releasing the mature C-terminally amidated peptide and a glyoxylate (B1226380) byproduct.

The presence of this C-terminal amide is confirmed during peptidomic analysis, as the amidation results in a 1 Dalton mass decrease compared to the free-acid form, a difference readily detected by mass spectrometry. mdpi.com

Cellular Localization and Secretion Mechanisms of this compound in Source Organisms

The synthesis, storage, and secretion of this compound are compartmentalized within specialized structures in the frog's skin.

Cellular Localization: this compound is synthesized in the ribosomes of large, specialized dermal structures known as granular glands. mdpi.comscielo.org.zaimrpress.com The N-terminal signal peptide of the prepropeptide directs the nascent protein into the lumen of the endoplasmic reticulum, after which it traffics through the Golgi apparatus for processing and is finally packaged into large secretory granules. mdpi.comimrpress.com These granules accumulate and fill the cytoplasm of the gland cells, serving as a reservoir of mature, active peptides. nih.govmdpi.com

Secretion Mechanism: The release of this compound and other defense peptides onto the skin surface is achieved through a holocrine secretion mechanism. scielo.org.zaimrpress.commdpi.comresearchgate.net This process is not continuous but is triggered in response to external stimuli such as stress, physical injury, or attack by a predator. nih.gov Upon stimulation, myoepithelial cells surrounding the granular glands contract, causing the rupture of the entire gland cell and the expulsion of its entire granular content through a duct onto the skin's surface. scielo.org.zaimrpress.com This rapid, large-scale release provides a potent chemical shield that forms the first line of innate immune defense for the frog. nih.gov

Molecular Mechanisms of Action of Phylloseptin L1

Phylloseptin-L1 Interactions with Biological Membranes

The primary target for this compound is the cell membrane. The antimicrobial activity of cationic peptides like phylloseptins is linked to their ability to interact with the negatively charged phospholipids (B1166683) common in microbial membranes. nih.gov This interaction leads to membrane permeabilization and eventual disruption. frontiersin.org In membrane-mimetic environments, phylloseptins fold into an α-helical conformation. rcsb.orgfrontiersin.org Solid-state NMR studies on phylloseptins, including the highly homologous Phylloseptin-1, show that they align parallel to the membrane surface (in-plane), positioning their charged residues towards the aqueous phase and their hydrophobic residues towards the lipid core. mdpi.comresearchgate.netnih.gov This orientation is believed to cause significant disruption to the lipid bilayer. plos.orgresearchgate.net

The precise mechanism by which this compound disrupts membranes is not fully elucidated, but its action is understood through established models for antimicrobial peptides. These models describe different ways peptides can compromise membrane integrity.

Pore Formation (Barrel-Stave and Toroidal Pore Models): These models propose that peptides aggregate and insert into the membrane to form channels or pores.

In the Barrel-Stave model , peptides insert perpendicularly into the lipid bilayer, assembling like the staves of a barrel to form a central pore. It has been speculated that the cellular debris observed in macrophages after treatment with Phylloseptin-1 could result from the formation of pores consistent with this model. nih.gov

The Toroidal Pore model suggests that peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide is associated with the lipid head groups. mdpi.com This model is considered a possibility for phylloseptins like phylloseptin-PTa, which also adopt α-helical structures, as the peptides interact with the membrane's polar head groups, inducing curvature and promoting the bending of the lipid monolayer. mdpi.com

Carpet Model: In this model, peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer, much like a carpet. mdpi.commdpi.com Once a critical threshold concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. plos.orgird.frresearchgate.net This mechanism is often associated with higher peptide concentrations. mdpi.com

It is speculated that after an initial binding to the anionic microbial membrane, phylloseptins adopt an amphipathic helical structure that inserts into the membrane, causing its collapse once a critical peptide concentration is achieved. plos.orgird.fr The disruption of the lipid packing within the bilayer can lead to local cracks and the eventual disintegration of the microbial membrane. plos.orgresearchgate.net

Several biophysical techniques have been employed to study the interaction between phylloseptins and model membranes, providing insight into the molecular details of their disruptive mechanisms.

Differential Scanning Calorimetry (DSC): This technique is used to measure the effect of a peptide on the phase transition temperature of lipid bilayers. Studies on active phylloseptins (PLS-S1, -S2, and -S4) using DSC on anionic multilamellar vesicles showed that these peptides disrupt the acyl chain packing of the lipids. plos.orgresearchgate.net This disruption can lead to the formation of coexisting peptide-rich and lipid-rich phases, which destabilizes the membrane. plos.orgresearchgate.net

SYTOX Green Uptake and other Permeabilization Assays: The ability of phylloseptins to permeabilize bacterial membranes can be directly measured. For instance, assays using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) have been used to quantify membrane leakage in E. coli and S. aureus. plos.org The cytoplasmic enzyme β-galactosidase leaks from permeabilized cells and hydrolyzes ONPG, producing a colored product that can be measured, indicating the extent of membrane damage. plos.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Oriented solid-state NMR is a powerful tool for determining the precise alignment and topology of peptides within a membrane. researchgate.net Studies on Phylloseptin-1, -2, and -3 revealed that they adopt in-plane alignments on the surface of phospholipid bilayers. mdpi.comresearchgate.netnih.gov Specifically, Phylloseptin-1 was found to have a slight tilt angle of 8° from a perfect parallel alignment, which is thought to ensure its lysine-17 side chain remains exposed to the aqueous environment. researchgate.netnih.gov This detailed structural information helps to refine the models of membrane disruption.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides in different environments. In aqueous solutions, phylloseptins are typically in a random coil conformation, but in the presence of membrane-mimicking environments like SDS micelles or phospholipid vesicles, they fold into an α-helix. rcsb.orgird.fr

Biophysical Technique Information Gained on Phylloseptin-Membrane Interaction References
Differential Scanning Calorimetry (DSC)Measures the disruption of lipid acyl chain packing in model membranes. plos.org, researchgate.net
Permeabilization Assays (e.g., ONPG)Quantifies the extent of membrane leakage and damage in bacterial cells. plos.org
Solid-State NMR SpectroscopyDetermines the precise orientation and topology of the peptide within the lipid bilayer. mdpi.com, researchgate.net, nih.gov
Circular Dichroism (CD) SpectroscopyConfirms the conformational change from random coil to α-helix upon membrane binding. ird.fr, rcsb.org

Membrane Permeabilization and Disruption Models (Pore Formation, Carpet Model, Toroidal Pore)

Intracellular Targets and Cellular Pathway Modulations by this compound

While membrane disruption is the primary antimicrobial mechanism, there is evidence that phylloseptins can also interact with intracellular components and modulate host cellular pathways. The ability of antimicrobial peptides to translocate across the membrane without causing complete lysis allows them to interact with internal targets. nih.govmdpi.com

For Phylloseptin-1 (PSN-1), studies on its effect against Leishmania amazonensis inside macrophages have suggested it can modulate the host cell's response. Specifically, PSN-1 was found to inhibit the production of hydrogen peroxide in both infected and uninfected macrophages and had a minor effect on the release of TGF-β and nitric oxide. researchgate.net The leishmanicidal activity of PSN-1 within macrophages has been linked to the modulation of cytokines such as TNF-α. researchgate.net

Other members of the phylloseptin family have shown the ability to interact with specific cellular pathways. For example, Phylloseptin-PBu has been reported to stimulate insulin (B600854) secretion by interacting with KATP-channels and the GLP-1 receptor. nih.gov While this is a different peptide, it highlights the potential for phylloseptins to have specific molecular targets beyond the cell membrane. This compound itself has been noted for its cytotoxicity against HepG2 human hepatoma cells, suggesting it can interfere with the cellular processes of mammalian cancer cells. mdpi.comspandidos-publications.com

Interference of this compound with Metabolic Pathways

Beyond direct membrane lysis, this compound may exert its antimicrobial effects by interfering with crucial metabolic pathways within the target pathogen. This represents another potential mechanism for cell killing, which could act in concert with membrane disruption. researchgate.net

Biological Activities of Phylloseptin L1 in Research Models

Antimicrobial Activities of Phylloseptin-L1

The antimicrobial profile of this compound has been a subject of scientific investigation, revealing a targeted spectrum of activity.

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Bacteria)

Research has demonstrated that this compound, isolated from the leaf frog Agalychnis lemur (previously classified as Hylomantis lemur), exhibits potent activity against Gram-positive bacteria but is notably ineffective against Gram-negative bacteria. plos.orgmdpi.com Specifically, it is highly effective against Staphylococcus aureus, a significant Gram-positive pathogen, with a reported Minimum Inhibitory Concentration (MIC) of 8 µM. mdpi.commdpi.com In contrast, studies have shown that this compound has no effect on the Gram-negative bacterium Escherichia coli. mdpi.commdpi.com This selective antibacterial action suggests a specific mode of interaction with the bacterial cell envelope, which differs significantly between Gram-positive and Gram-negative organisms.

Table 1: Antibacterial Efficacy of this compound

Bacterial Species Gram Staining Efficacy (MIC) Reference
Staphylococcus aureus Gram-Positive 8 µM mdpi.commdpi.com
Escherichia coli Gram-Negative No effect mdpi.commdpi.com

Antifungal Efficacy against Yeast Pathogens

While other phylloseptin peptides have shown activity against the pathogenic yeast Candida albicans, specific data on the efficacy of this compound against yeast pathogens is not available in the reviewed research. researchgate.netresearchgate.netnih.gov One study noted its activity against the fungus Batrachochytrium dendrobatidis, which is a pathogen of amphibians, but not a human yeast pathogen. mdpi.com

Antiviral Properties

There is currently no specific information available from research studies regarding the antiviral properties of this compound. While antimicrobial peptides as a class are known to sometimes possess antiviral capabilities, dedicated studies on this compound's ability to inhibit viruses have not been reported in the available literature. mdpi.comembrapa.br

Antiparasitic Activities of this compound

The potential of phylloseptins as antiparasitic agents has been explored; however, research has largely focused on other members of the peptide family, such as Phylloseptin-1.

Leishmanicidal Activity against Leishmania Species

There are no specific research findings on the leishmanicidal activity of this compound. Studies detailing the effects against Leishmania species have been conducted on other peptides like Phylloseptin-1 from Phyllomedusa azurea and Phylloseptins-S from Phyllomedusa sauvagii. nih.govrepec.orgnih.gov

Antimalarial Activity against Plasmodium Species

Specific data on the antimalarial activity of this compound against Plasmodium species are not available in the current body of research. The antiplasmodial effects that have been documented are attributed to Phylloseptin-1, which has shown the ability to control the growth of Plasmodium falciparum. repec.org

Antitrypanosomal Activity against Trypanosoma cruzi

The phylloseptin family of peptides has demonstrated notable activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. While specific data on this compound's activity is not detailed in the available research, several other members of this peptide family have been shown to be effective. For instance, phylloseptin-4 and phylloseptin-5 exhibit anti-protozoan activity with a half-maximal inhibitory concentration (IC50) of approximately 5 µM against T. cruzi. embrapa.brcapes.gov.brnih.gov Other variants, such as phylloseptin-7 (B1576942) and phylloseptin-8, have shown even higher potency, with IC50 values in the range of 0.25 to 0.68 µM against trypomastigotes. nih.gov Similarly, Phylloseptin-N4 is reported to have an IC50 of 0.34 µM against the trypomastigote form of the parasite. uniprot.org

Research suggests that the mechanism of action for these peptides involves the permeabilization of the parasite's cell membrane. nih.govuniprot.org Studies on phylloseptins from Phyllomedusa oreades and Phyllomedusa hypochondrialis indicate that their bacteriolytic and anti-protozoan properties may be linked to their ability to disrupt cell membranes. capes.gov.brnih.gov This membrane-targeting action is a characteristic feature of many phylloseptins, making them potential candidates for the development of new treatments for Chagas disease. plos.org

Immunomodulatory Activities of this compound

This compound, also referred to as Phylloseptin-1 (PSN-1) in some studies, exhibits significant immunomodulatory effects, particularly in its interaction with macrophages and the regulation of cytokine production and oxidative stress markers.

Research on murine peritoneal macrophages has shown that this compound can modulate the production of key cytokines involved in the immune response. mdpi.com The peptide's influence is often concentration-dependent.

TNF-α and IL-12: The secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) tends to increase with rising concentrations of this compound. mdpi.com In studies with uninfected macrophages, an 8 µM concentration of the peptide significantly increased TNF-α levels. mdpi.com In macrophages infected with Leishmania amazonensis, TNF-α release was significantly higher in groups treated with 1 µM, 8 µM, and 32 µM of the peptide compared to untreated infected cells. mdpi.com Similarly, IL-12 production in uninfected macrophages increased at a 32 µM concentration. mdpi.com

TGF-β: this compound appears to have minimal impact on the release of Transforming Growth Factor-beta (TGF-β), an immunomodulatory marker. mdpi.com

IL-10: Direct studies detailing the effect of this compound on Interleukin-10 (IL-10) production are limited. However, it has been hypothesized that IL-10 may play a regulatory role. mdpi.com Since IL-10 is a known potent negative regulator of IL-12, the observed decrease in IL-12 production at high concentrations of this compound in infected macrophages might be an indirect effect of stimulated IL-10 production as part of a cellular regulatory feedback mechanism. mdpi.com

Table 1: Effect of this compound (PSN-1) on Cytokine Production in Macrophages

CytokineEffect Observed in Research ModelsReference
TNF-α Secretion generally increases with peptide concentration in both infected and uninfected macrophages. mdpi.com
IL-12 Secretion is concentration-dependent; increased in uninfected macrophages at 32 µM. mdpi.com
TGF-β Little to no effect on its release was observed. mdpi.com
IL-10 Hypothesized to be involved in the negative regulation of IL-12, but direct effects are not detailed. mdpi.com

This compound has demonstrated a capacity to modulate key molecules involved in oxidative stress. In studies involving both Leishmania-infected and uninfected macrophages, the peptide showed a distinct pattern of activity on different reactive species.

Hydrogen Peroxide (H₂O₂): At a concentration of 32 µM, this compound was found to reduce the levels of hydrogen peroxide in both infected and uninfected macrophages, indicating a potential antioxidant effect. mdpi.com

Nitric Oxide (NO): In contrast to its effect on H₂O₂, the peptide had little to no effect on the production of nitric oxide. mdpi.com

This modulation of oxidative stress markers, combined with its direct antimicrobial activity, suggests that this compound may help control the pathogenic processes while simultaneously reducing potential host tissue damage from excessive oxidative reactions. mdpi.com

Modulation of Cytokine Production (e.g., IL-10, IL-12, TNF-α, TGF-β)

Antiproliferative and Cytotoxic Activities of this compound (In Vitro Cancer Models)

The antiproliferative potential of the phylloseptin family has been explored in various cancer cell lines. While many members of the family show selective cytotoxicity against cancer cells, the activity profile of this compound presents specific characteristics. spandidos-publications.comnih.gov

This compound, isolated from the skin secretions of the lemur leaf frog (Agalychnis lemur), has been shown to be cytotoxic to the human hepatocellular carcinoma cell line, HepG2. spandidos-publications.com However, unlike many other antimicrobial peptides that exhibit greater toxicity towards cancer cells than normal cells, this compound's cytotoxic potency was found to be approximately equal against both HepG2 cells and normal human erythrocytes. spandidos-publications.com This suggests a less selective mechanism of membrane disruption for this compound compared to other peptides in its family, such as Dermaseptin (B158304) L1, which is cytolytic to HepG2 cells but not human erythrocytes. spandidos-publications.com

In contrast, other phylloseptins, like Phylloseptin-PBa and Phylloseptin-PV1, have demonstrated a more favorable differential effect, showing potent antiproliferative activity against various cancer cell lines (including H460, PC-3, and U251MG) while being less active against normal human microvessel endothelial cells (HMEC-1). nih.gov

Table 2: Comparative Cytotoxicity of this compound

Cell TypeCell Line/OriginActivity of this compoundReference
Cancer Cell HepG2 (Human Hepatocellular Carcinoma)Cytotoxic spandidos-publications.com
Normal Cell Human ErythrocytesCytotoxic (approximately equipotent to its effect on HepG2) spandidos-publications.com

Structure Activity Relationship Sar Studies of Phylloseptin L1

Impact of Amino Acid Sequence Variations on Phylloseptin-L1 Activity

The biological activity of this compound is intrinsically linked to its primary amino acid sequence. Phylloseptins are characterized by a highly conserved N-terminal region, typically "FLSLIP-", and a highly variable C-terminal region. plos.orgfrontiersin.org This variability in the C-terminal portion of the peptide is largely responsible for the diverse activity spectra observed across the family. frontiersin.org

A clear example of this is the comparison between this compound and Phylloseptin-L2, another peptide isolated from the same frog species. nih.govplos.org While this compound is highly active against S. aureus, Phylloseptin-L2 is only weakly active, with an MIC of 50 µM. plos.org This dramatic difference in potency is the result of subtle variations in their amino acid sequences. nih.govplos.org

Studies on other members of the phylloseptin family further illuminate the importance of specific amino acid residues. For instance, research on Phylloseptin-S peptides demonstrated that despite having a 95% sequence identity, a single amino acid change that reduced the net positive charge was enough to render the peptide almost inactive. nih.govuniprot.org Similarly, in studies involving analogues of Phylloseptin-PHa, the substitution of a neutral alanine (B10760859) residue with a positively charged lysine (B10760008) residue was shown to significantly impact antimicrobial potency. nih.govmdpi.comnih.gov These findings underscore that minor changes in the amino acid sequence of a phylloseptin peptide can lead to major functional consequences.

Role of Charge, Hydrophobicity, and Amphipathicity in this compound Bioactivity

The bioactivity of this compound is governed by a delicate balance of three key physicochemical properties: net positive charge, hydrophobicity, and amphipathicity. plos.orgnih.govmdpi.com

Net Positive Charge (Cationicity): A net positive charge is a critical factor that facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. plos.orgnih.gov Most phylloseptins, including L1, are cationic. The presence of lysine or histidine residues contributes to this positive charge. nih.govuniprot.org The importance of cationicity is highlighted in studies where increasing the net charge of phylloseptin analogues by substituting neutral amino acids with lysine resulted in enhanced antimicrobial activity against Gram-positive bacteria. nih.gov

Hydrophobicity: This property, conferred by nonpolar amino acid residues, is essential for the peptide's ability to insert into and disrupt the lipid bilayer of the bacterial membrane. plos.org However, the degree of hydrophobicity must be finely tuned. While necessary for antimicrobial action, excessively high hydrophobicity can lead to non-selective membrane disruption, increasing toxicity to host cells such as erythrocytes (hemolytic activity). plos.org Studies on Phylloseptin-PHa analogues, where hydrophobicity was systematically increased by substituting alanine or valine with the more hydrophobic isoleucine, have shown that there is an optimal balance between charge and hydrophobicity that maximizes antimicrobial selectivity and potency. nih.govmdpi.com

Amphipathicity: When this compound folds into its characteristic α-helical structure upon interacting with a membrane, it displays an amphipathic profile. This means the hydrophobic amino acid residues are segregated to one side of the helix, while the hydrophilic and charged residues are positioned on the opposite side. nih.govird.fr This spatial arrangement is crucial for its mechanism of action, allowing the peptide to interact simultaneously with the aqueous environment and the hydrophobic lipid core of the cell membrane, ultimately leading to membrane permeabilization and cell death. nih.govuniprot.org

Significance of Helical Conformation and Helix Orientation in Membrane Interaction

Like other phylloseptins, this compound is largely unstructured in a simple aqueous environment. However, upon encountering a membrane or a membrane-mimicking environment (such as a solution containing trifluoroethanol or TFE), it undergoes a conformational change to form a stable α-helix. plos.orgfrontiersin.orge-fas.org This induced helicity is a prerequisite for its antimicrobial activity. nih.gov The stability of this helical structure is influenced by several factors, including electrostatic interactions between charged residues at the C-terminus and the negative end of the helix dipole moment.

Rational Design and Synthesis of this compound Analogues for Enhanced Research Potency

The rational design and chemical synthesis of peptide analogues are powerful tools for probing the structure-activity relationships of AMPs like this compound and for developing new molecules with improved therapeutic potential. mdpi.com This process typically involves using the natural peptide as a template and creating a series of new peptides with specific, targeted amino acid substitutions. nih.govmdpi.com

These analogues are produced via solid-phase peptide synthesis, a method that allows for the precise incorporation of desired amino acids at specific positions. mdpi.come-fas.org For example, to investigate the role of cationicity, a neutral residue like alanine might be replaced with a lysine to increase the net positive charge. nih.gov To study the impact of hydrophobicity, a less hydrophobic residue like alanine could be swapped for a more hydrophobic one like isoleucine. nih.govmdpi.com

By systematically making these changes and then evaluating the analogues for their antimicrobial activity, membrane-permeabilizing effects, and toxicity (e.g., hemolysis), researchers can establish clear SARs. nih.govmdpi.com This approach was successfully used to study Phylloseptin-PHa, where a series of designed analogues provided deep insights into how charge and hydrophobicity affect bioactivity and selectivity. nih.govmdpi.comnih.gov The ultimate goal of such research is to design novel peptides with enhanced potency against target pathogens and minimal toxicity to host cells, thereby creating promising candidates for future drug development.

Data Tables

Table 1: Physicochemical Properties and Antimicrobial Activity of Phylloseptin-PHa and its Designed Analogues

This table presents data from a study on Phylloseptin-PHa, illustrating the effects of modifying charge and hydrophobicity on antimicrobial activity against S. aureus.

Data adapted from Liu et al., 2019. nih.govmdpi.comnih.gov

Advanced Research Methodologies for Investigating Phylloseptin L1

Microbiological Assays for Efficacy and Potency Determination (MIC, MBC, MBEC)

To determine the antimicrobial efficacy and potency of Phylloseptin-L1, a series of standardized microbiological assays are employed. These assays quantify the peptide's ability to inhibit microbial growth, kill planktonic (free-floating) bacteria, and disrupt or eradicate biofilms.

Minimum Inhibitory Concentration (MIC): This is the most fundamental assay and measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.comresearchgate.net For phylloseptin-family peptides, MICs are typically determined using a broth microdilution method in 96-well plates. frontiersin.org The assay involves exposing a standardized inoculum of a specific microbe to a range of peptide concentrations. For instance, this compound has been shown to be highly potent against the Gram-positive bacterium Staphylococcus aureus with a reported MIC of 8 µM, while showing no effect on the Gram-negative Escherichia coli. frontiersin.org

Minimum Bactericidal Concentration (MBC): To determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC is determined. mdpi.com This is typically a follow-up to the MIC test. Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar (B569324) plates. frontiersin.org The lowest concentration of the peptide that results in no colony growth on these plates is considered the MBC. frontiersin.org Studies on related phylloseptins have confirmed their bactericidal nature, where no visible colonies were observed when the contents of the MIC wells were plated. plos.org

Minimum Biofilm Eradication/Inhibitory Concentration (MBEC/MBIC): Given that many chronic infections involve biofilms—structured communities of bacteria embedded in a self-produced matrix—testing activity against them is crucial. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that prevents the formation of a biofilm, while the Minimum Biofilm Eradication Concentration (MBEC) is the concentration required to destroy a pre-formed, mature biofilm. frontiersin.orgnih.gov These assays are critical for evaluating the potential of this compound in treating biofilm-associated infections. For example, a related peptide, Phylloseptin-PV1, was effective at inhibiting and eradicating Staphylococcus aureus and MRSA biofilms. frontiersin.org

Table 1: Example MIC Values for Phylloseptin Family Peptides Against Various Microorganisms Note: This table includes data for closely related phylloseptins to illustrate typical findings, as specific comprehensive tables for this compound are not readily available in single sources.

PeptideMicroorganismTypeMIC (µM)Reference
This compoundStaphylococcus aureusGram-positive Bacteria8 frontiersin.org
Phylloseptin-S1Staphylococcus aureusGram-positive Bacteria1.56 - 6.25 plos.org
Phylloseptin-S2Staphylococcus aureusGram-positive Bacteria1.56 - 6.25 plos.org
Phylloseptin-S4Staphylococcus aureusGram-positive Bacteria1.56 - 6.25 plos.org
Phylloseptin-S1Escherichia coliGram-negative Bacteria>50 plos.org
Phylloseptin-S1Leishmania infantumProtozoan Parasite6.25 plos.org
Phylloseptin-PV1Candida albicansFungusNot specified, but potent frontiersin.org

Biophysical Techniques for Membrane Interaction Studies (e.g., Atomic Force Microscopy, Lipid Vesicle Assays)

Understanding how this compound kills microbial cells requires studying its interaction with the cell membrane at a molecular level. Biophysical techniques are indispensable for visualizing and quantifying these interactions.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize surfaces at the nanoscale. spmtips.comnih.gov In the context of this compound research, AFM can be used to directly observe the physical changes to a model lipid bilayer or the surface of a bacterium upon exposure to the peptide. bvsalud.orgscispace.com This allows researchers to see the formation of pores, cracks, or other disruptions in the membrane, providing direct evidence for the peptide's mechanism of action. researchgate.netnih.gov

Lipid Vesicle Assays: Model membrane systems, such as lipid vesicles (liposomes), are widely used to study peptide-membrane interactions in a controlled environment. mdpi.com

Differential Scanning Calorimetry (DSC): This technique measures the heat changes that occur in lipid vesicles as they transition from a gel phase to a liquid-crystalline phase. By adding a peptide like this compound, researchers can observe how it perturbs the lipid packing and affects the phase transition temperature. Studies on related phylloseptins show they disrupt the acyl chain packing of anionic lipid bilayers, which are characteristic of bacterial membranes. plos.orgnih.gov

Membrane Permeabilization Assays: These assays use lipid vesicles loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein (CF), at a concentration high enough to cause self-quenching. mdpi.com If this compound forms pores or otherwise disrupts the vesicle membrane, the dye leaks out, becomes diluted, and fluoresces. The increase in fluorescence can be measured over time to quantify the extent and rate of membrane permeabilization. plos.orgmdpi.com This method has been used to confirm that the antimicrobial mechanism of phylloseptins involves the permeabilization of the target cell membrane. frontiersin.org

Cell Culture Models for In Vitro Activity Assessment

Beyond antimicrobial activity, the effects of this compound on eukaryotic cells are evaluated using various cell culture models. These in vitro studies are essential for assessing potential therapeutic applications, such as anticancer or immunomodulatory activities, and for preliminary cytotoxicity profiling.

The peptide's activity is often tested against a panel of human cell lines. For example, related phylloseptins have been evaluated against:

Cancer Cell Lines: To investigate antiproliferative activity, peptides are incubated with cancer cells such as MCF-7 (breast cancer), NCI-H157 (non-small cell lung cancer), and U251MG (glioblastoma). nih.gov Cell viability is typically measured using the MTT assay, which quantifies metabolic activity. plos.org

Normal (Non-cancerous) Cell Lines: To assess selectivity, the peptide's cytotoxicity is also measured against normal cell lines, such as HMEC-1 (human microvascular endothelial cells). nih.gov Ideally, a therapeutic peptide would show high potency against target cells (e.g., cancer or bacteria) and low toxicity towards normal host cells. frontiersin.org

Immune Cells: To study immunomodulatory effects, this compound can be co-cultured with immune cells like macrophages. mdpi.com In studies involving Leishmania-infected macrophages, researchers have assessed how phylloseptins affect the parasite's survival within the cell and modulate the macrophage's response, for instance, by measuring the production of signaling molecules like cytokines (e.g., TNF-α, IL-12) and reactive oxygen species. mdpi.comresearchgate.netnih.gov

Table 2: Example In Vitro Activity of Phylloseptin-Family Peptides on Eukaryotic Cells

PeptideCell Line / ModelActivity MeasuredFindingReference
Phylloseptin-PV1MCF-7, H157, U251MGAntiproliferative (IC₅₀)Potent activity against these cancer cell lines frontiersin.orgnih.gov
Phylloseptin-PV1HMEC-1Cytotoxicity (IC₅₀)Lower potency against this normal cell line frontiersin.orgnih.gov
Phylloseptin-1Leishmania amazonensis-infected macrophagesAnti-parasiticReduced the number of infected cells and amastigotes per cell mdpi.com
Phylloseptin-1Infected MacrophagesImmunomodulationIncreased levels of TNF-α and IL-12 mdpi.comresearchgate.net

Molecular Biology and Genetic Engineering Techniques in this compound Research

Molecular biology and genetic engineering are foundational to modern peptide research, enabling the production and modification of peptides like this compound. ibet.pt

Recombinant DNA Technology: Since isolating peptides from their natural amphibian source is often impractical for large-scale production, recombinant DNA technology is used. bccampus.ca The gene encoding this compound can be synthesized and inserted into a plasmid vector. This recombinant plasmid is then introduced into a host organism, typically a bacterium like Escherichia coli or a yeast species like Yarrowia lipolytica. bccampus.cabosterbio.com

Host Expression Systems: The host organism acts as a "cell factory," transcribing and translating the inserted gene to produce the peptide. bosterbio.com The peptide can then be purified from the culture. This approach allows for the production of large quantities of this compound for research and preclinical development. bccampus.ca

Site-Directed Mutagenesis: Genetic engineering techniques also allow for the creation of peptide analogs. nih.gov By altering the DNA sequence, researchers can substitute specific amino acids in the this compound sequence. This enables structure-activity relationship (SAR) studies, where the goal is to create new versions of the peptide with enhanced activity, greater stability, or reduced toxicity. nih.gov

Proteomic and Transcriptomic Approaches for Systemic Understanding

To gain a holistic view of how this compound affects a target organism, researchers can employ "omics" technologies. These methods provide a snapshot of all the gene and protein expression changes occurring within a cell in response to the peptide.

Transcriptomics (RNA-Seq): This technique sequences the entire set of RNA transcripts (the transcriptome) in a cell at a given moment. mdpi.comnih.gov By comparing the transcriptome of bacteria treated with this compound to untreated bacteria, researchers can identify which genes are upregulated or downregulated. frontiersin.org This can reveal the stress response pathways that the bacteria activate to try and counteract the peptide's effects, providing deeper insight into its mechanism of action. nih.gov

Proteomics (Mass Spectrometry): Proteomics is the large-scale study of proteins. nih.gov Using techniques like mass spectrometry, scientists can identify and quantify the hundreds or thousands of proteins present in a cell (the proteome). frontiersin.org Similar to transcriptomics, comparing the proteome of treated versus untreated cells reveals which proteins change in abundance. This can confirm that changes observed at the gene level (transcriptomics) translate to the protein level and can uncover post-transcriptional effects. mdpi.com

Combined Analysis: The most powerful approach is to combine transcriptomic and proteomic data. frontiersin.org This integrated analysis can reveal complex regulatory networks and highlight the core cellular processes disrupted by this compound, such as membrane integrity, protein synthesis, or energy metabolism. nih.govfrontiersin.org

Preclinical Animal Model Studies for In Vivo Biological Activity Evaluation (mechanistic focus)

While in vitro assays are essential, evaluating the efficacy and mechanism of this compound in a living organism is a critical step. Preclinical animal models, most commonly mice, are used for this purpose.

The mechanistic focus of these studies is to understand how the peptide functions within the complex environment of a host. This includes:

Infection Models: Mice can be infected with a specific pathogen, such as Staphylococcus aureus, and then treated with this compound. frontiersin.org Researchers can then measure the reduction in bacterial load in various organs to confirm the peptide's antimicrobial activity in vivo. researchgate.net

Immunomodulatory Effects: In models of parasitic infection, such as leishmaniasis, the focus may be on the host immune response. nih.govpreprints.org After treatment with the peptide, researchers can analyze tissues (like the skin or spleen) to measure the levels of different immune cells and cytokines (e.g., IL-4, IL-6, IL-12, TNF-α). preprints.org This helps to determine if the peptide's therapeutic effect is due to direct killing of the parasite, modulation of the host's immune response, or a combination of both. nih.govpreprints.org These studies have shown that phylloseptins can cause an increase in Th1-type cytokines, which are important for clearing intracellular pathogens. preprints.org

Mechanism of Action Confirmation: By examining tissues from treated animals using microscopy or other analytical techniques, researchers can look for evidence that confirms the in vitro mechanistic findings. For example, observing damage to bacterial cells in tissue samples would support a membrane-disruptive mechanism. researchgate.net

Comparative Analysis of Phylloseptin L1 Within Host Defense Peptide Families

Phylloseptin-L1 in the Context of the Phyllomedusa Peptide Superfamily

This compound is a member of the phylloseptin family, a group of linear, cationic antimicrobial peptides (AMPs) typically composed of 19 to 21 amino acid residues. researchgate.netembrapa.brmdpi.com This family is a constituent of the broader dermaseptin (B158304) superfamily, which encompasses a diverse array of host defense peptides isolated from the skin secretions of frogs belonging to the Hylidae family, particularly the Phyllomedusinae subfamily. nih.govsci-hub.se The discovery of these peptides has largely been associated with tree frogs from the Phyllomedusa and related genera found in Central and South America. nih.govnih.gov

The biosynthesis of phylloseptins proceeds from a precursor protein (prepropeptide) that displays a highly conserved structure. nih.gov This precursor contains a signal peptide domain and an acidic spacer region that show remarkable similarity across the superfamily, followed by a highly variable C-terminal domain that encodes the mature, active peptide. mdpi.comsci-hub.se A key characteristic of the phylloseptin family is the presence of a highly conserved N-terminal sequence, frequently "FLSLIP," and a C-terminal amidation, which protects the peptide from exopeptidase degradation and is often crucial for biological activity. researchgate.netembrapa.brmdpi.com

A significant feature of the Phyllomedusa peptide superfamily is the existence of multiple paralogous forms of these peptides within a single frog species. nih.gov These paralogs are peptides with slight variations in their amino acid sequences. While the differences may seem minor, they can result in profound changes in biological function. For example, this compound, isolated from the lemur leaf frog (Hylomantis lemur, formerly classified as Agalychnis lemur), demonstrates potent activity against the Gram-positive bacterium Staphylococcus aureus. nih.govird.fr In contrast, Phylloseptin-L2, a paralog from the same species, is only weakly active against bacteria but exhibits insulin-releasing activity. nih.govird.fr This functional divergence among closely related peptides highlights the evolutionary adaptation of these molecules for a wide range of defensive and physiological roles.

FeatureDescription
Peptide Family Phylloseptin
Superfamily Dermaseptin
Primary Source Skin secretions of Phyllomedusinae frogs (e.g., Phyllomedusa, Agalychnis)
Typical Length 19-21 amino acids
Key Structural Motifs Conserved N-terminal (e.g., FLSLIP), C-terminal amidation
Genetic Organization Derived from precursors with conserved signal and pro-regions but variable mature peptide sequences
Paralogous Forms Multiple, closely related peptides often found in a single species, exhibiting functional diversity

Structural and Functional Homologies with Other Antimicrobial Peptide Families

This compound shares fundamental structural and functional characteristics with many other families of host defense peptides, positioning it within the broader class of linear, cationic, amphipathic AMPs. Its primary amino acid sequence results in a net positive charge at physiological pH and a significant proportion of hydrophobic residues, a trait common to peptides like Magainins, Piscidins, and Dermaseptins sensu stricto. ird.frnih.gov

A defining structural homology is the peptide's conformational plasticity. In aqueous environments, this compound and its relatives are typically unstructured or in a random coil state. embrapa.br However, upon encountering a microbial membrane or a membrane-mimetic environment (such as phospholipid vesicles or organic solvents), they undergo a conformational change, folding into a distinct amphipathic α-helix. embrapa.brird.frplos.org This structure is critical for its biological activity, as it segregates the hydrophobic amino acid side chains to one face of the helix and the cationic/hydrophilic side chains to the opposite face. embrapa.br This amphipathic arrangement is a hallmark of a vast number of membrane-active AMPs and is central to their mechanism of action.

Functionally, this compound operates through a mechanism shared by the majority of cationic AMPs: the targeting and disruption of microbial cell membranes. nih.govsci-hub.se The process is generally initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as phospholipids (B1166683) (e.g., phosphatidylglycerol) or teichoic acids in Gram-positive bacteria. nih.gov Following this initial binding, the peptide inserts its hydrophobic face into the lipid bilayer, leading to membrane permeabilization, a collapse of the electrochemical gradient, leakage of essential intracellular contents, and ultimately, cell death. ird.frfrontiersin.org This membrane-centric mode of action is a widespread and effective strategy employed by diverse AMP families to combat pathogens. nih.govnih.gov

Homologous FeatureThis compoundOther AMP Families (e.g., Magainins, Piscidins)
Structure Linear, CationicLinear, Cationic
Conformation Folds into an amphipathic α-helix in membranesFolds into an amphipathic α-helix in membranes
Initial Interaction Electrostatic attraction to anionic microbial membranesElectrostatic attraction to anionic microbial membranes
General Mechanism Membrane permeabilization and disruptionMembrane permeabilization and disruption

Divergences in Mechanism and Biological Specificity

Despite the broad similarities, this compound and its family exhibit notable divergences from other AMPs in their biological specificity and the finer details of their mechanism.

Biological Specificity: Many phylloseptins display a marked preference for certain types of microorganisms. This compound, for instance, is highly potent against the Gram-positive bacterium Staphylococcus aureus but is reportedly inactive against the Gram-negative Escherichia coli. frontiersin.org This selective toxicity is a common, though not universal, trait within the phylloseptin family and contrasts with some other AMPs that exhibit more uniform broad-spectrum activity against both Gram-positive and Gram-negative bacteria. frontiersin.org This specificity is also observed in their activity against protozoa, with certain phylloseptins showing potent leishmanicidal or trypanocidal effects. ird.frcapes.gov.brmdpi.com

Mechanism of Membrane Disruption: While the end result is membrane failure, the intermediate steps can differ. Atomic force microscopy studies on some phylloseptins have visualized the formation of distinctive "bubble-like" protrusions on the bacterial surface prior to cell lysis, suggesting a mechanism that involves a profound disorganization of the membrane structure. embrapa.brcapes.gov.br Research on related phylloseptins indicates that they act by disrupting the packing of lipid acyl chains, which may lead to the formation of separate peptide-rich and lipid-rich domains. ird.frresearchgate.net Once a critical concentration is reached, this segregation could cause cracks and the complete disintegration of the membrane, a process that may differ from the more structured "barrel-stave" or "toroidal pore" models often proposed for other AMP families. ird.frnih.govresearchgate.net

Influence of Specific Amino Acids: Phylloseptins are frequently rich in both lysine (B10760008) and histidine residues. ird.frplos.org The imidazole (B134444) side chain of histidine has a pKa near physiological pH, meaning its charge state can change in response to small shifts in acidity. This makes the net positive charge and antimicrobial activity of these peptides potentially pH-dependent, a feature that can fine-tune their activity in specific microenvironments (e.g., sites of infection or within cellular compartments) and distinguishes them from peptides that rely exclusively on permanently charged residues. ird.frplos.org

Sequence-Activity Relationship: The phylloseptin family provides a stark example of how minimal changes in amino acid sequence can lead to dramatic shifts in function. The comparison between phylloseptins from Phyllomedusa sauvagii is particularly illustrative. PLS-S2 and PLS-S3 share 95% sequence identity, yet PLS-S2, with a net charge of +2, is a potent antimicrobial, while PLS-S3, with a net charge of +1, is virtually inactive. ird.frplos.org This suggests a critical threshold of at least a +2 net charge is required for efficacy in this family. plos.org Furthermore, another paralog, PLS-S5, is also inactive despite having a +2 charge, an effect attributed to its lower propensity to form a stable and sufficiently amphipathic α-helix. plos.orgresearchgate.net This extreme sensitivity to subtle changes in charge, helicity, and amphipathicity represents a key point of divergence and specialization within this peptide family.

Future Directions and Emerging Research Avenues for Phylloseptin L1

Exploration of Novel Biological Activities and Targets of Phylloseptin-L1

While this compound is known for its potent activity against Gram-positive bacteria such as Staphylococcus aureus plos.orgfrontiersin.orgresearchgate.net, its full range of biological activities remains an open area for investigation. The broader phylloseptin family exhibits a diverse array of bioactivities, suggesting that this compound may also possess unexplored functions.

Future research will likely focus on systematically screening this compound against a wider panel of pathogens and cell types. Key areas of exploration include:

Antiparasitic Activity: Several phylloseptins have demonstrated significant in vitro activity against protozoan parasites like Leishmania, Plasmodium falciparum, and Trypanosoma cruzi. plos.orgird.frnih.gov For instance, Phylloseptin-1 (PSN-1) is effective against both promastigote and amastigote forms of Leishmania amazonensis. nih.govnih.govrepec.org This raises the possibility that this compound could also harbor leishmanicidal or other antiparasitic properties.

Anticancer Potential: Certain members of the phylloseptin family, such as Phylloseptin-PBa and Phylloseptin-PV1, have been found to exhibit selective cytotoxicity against various cancer cell lines while showing lower toxicity to normal mammalian cells. frontiersin.orgmdpi.com Investigations into the antiproliferative effects of this compound on different cancer types, such as lung, prostate, and breast cancer, represent a promising research avenue. frontiersin.orgmdpi.com

Antifungal and Anti-Biofilm Activity: While its antibacterial properties are established, the efficacy of this compound against fungal pathogens and microbial biofilms is less characterized. Other phylloseptins have shown activity against the yeast Candida albicans and the ability to eradicate S. aureus biofilms. frontiersin.orgmdpi.com Exploring this compound's capacity to disrupt biofilms is particularly relevant given the high rates of antibiotic resistance associated with biofilm-related infections.

Immunomodulatory Effects: Beyond direct killing of microbes, many AMPs can modulate the host immune response. nih.gov Research on Phylloseptin-1 (PSN-1) has shown that it can influence cytokine production (TNF-α and IL-12) in macrophages. nih.govnih.gov Future studies could investigate whether this compound possesses similar immunomodulatory capabilities, which could be harnessed to enhance host defense against infections.

The primary target of most phylloseptins is the microbial cell membrane, which they disrupt via their amphipathic α-helical structure. plos.orgird.fr However, some AMPs can translocate across the membrane to engage with intracellular targets. mdpi.com Future research should explore whether this compound has alternative or secondary mechanisms of action, such as inhibiting nucleic acid or protein synthesis, which could prevent the development of resistance. nih.gov

Peptide Demonstrated Biological Activities Potential for this compound
Phylloseptin-1 (PSN-1)Antibacterial, Antifungal, Anti-biofilm, Antiparasitic (Leishmania, Plasmodium), Immunomodulatory nih.govnih.govrepec.orgenvironcj.inHigh potential for antiparasitic and immunomodulatory activity.
Phylloseptin-PV1Antibacterial (including MRSA), Anti-biofilm, Anticancer frontiersin.orgHigh potential for anti-biofilm and anticancer activity.
Phylloseptin-PBaBroad-spectrum antimicrobial, Anticancer mdpi.comHigh potential for broad-spectrum and anticancer activity.
Phylloseptins-S1, S2, S4Potent against Gram-positive bacteria (including MRSA), Leishmanicidal plos.orgird.frConfirms and supports existing data on antibacterial and potential antiparasitic effects.

Advanced Computational Design and Optimization of this compound Derivatives

While natural this compound is a potent molecule, its therapeutic potential can be enhanced through rational design and optimization. Computational methods are becoming indispensable tools for accelerating the development of peptide-based therapeutics with improved activity, stability, and selectivity. mdpi.comenvironcj.in

Future strategies for optimizing this compound will likely involve:

Structure-Activity Relationship (SAR) Analysis: Understanding the relationship between the peptide's structure and its biological function is crucial. mdpi.comdovepress.com By systematically substituting amino acids at different positions, researchers can determine the roles of cationicity, hydrophobicity, and amphipathicity in its activity. dovepress.com For example, modifying the net positive charge or the hydrophobic moment can modulate the balance between antimicrobial potency and hemolytic toxicity. dovepress.com

Computational Modeling and Simulation: Advanced computational tools can predict the three-dimensional structure of this compound derivatives and simulate their interactions with model cell membranes. nih.gov This allows for the in silico screening of numerous potential analogs to identify candidates with the most promising properties before undertaking costly and time-consuming chemical synthesis.

Peptide Truncation and Hybridization: The synthesis of full-length peptides can be expensive. Research on other AMPs has shown that shorter derivatives can retain or even enhance antimicrobial activity while reducing production costs and potential toxicity. mdpi.com Another approach is to create hybrid peptides by combining the active domain of this compound with sequences from other bioactive peptides to generate novel molecules with unique properties.

Database-Driven Design: The use of expanding antimicrobial peptide databases (e.g., DBAASP, APD) provides a wealth of data that can be mined using machine learning algorithms. nih.gov These tools can identify patterns in AMPs with desired characteristics (e.g., high activity against a specific pathogen, low hemolysis) and use this information to design novel this compound derivatives. nih.govenvironcj.in The goal is to create analogs with an improved therapeutic index, balancing enhanced microbicidal action with minimal damage to host cells.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A holistic understanding of this compound requires looking beyond the peptide itself to its broader biological context. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this comprehensive view. action-euproject.eu

Emerging research avenues in this area include:

Peptidomics and Transcriptomics of Host Organisms: Analyzing the skin secretions (peptidome) and gene transcripts (transcriptome) of the host frog (Pithecopus azureus) under different conditions can provide insights into the regulation, biosynthesis, and natural diversity of this compound and its precursors. ird.frscielo.br This can reveal the full cocktail of peptides secreted by the frog, which may act synergistically.

Proteomics of Target Pathogens: To understand how bacteria respond and develop resistance to this compound, comparative proteomic studies can be employed. By comparing the protein expression profiles of susceptible and resistant bacterial strains after exposure to the peptide, researchers can identify the specific metabolic pathways and cellular processes that are affected. researchgate.net This could reveal novel drug targets and resistance mechanisms, such as alterations in cell wall synthesis or the upregulation of efflux pumps. researchgate.net

Metabolomics: Analyzing the metabolic changes in both the host and the target pathogen in response to this compound can provide a functional readout of its biological activity. This can help elucidate its mechanism of action and its impact on cellular metabolism.

Integrated Multi-Omics Models: The ultimate goal is to integrate data from all these levels to build comprehensive models of this compound's biological function. action-euproject.eu Such models can help unravel the complex interactions between the peptide, the pathogen, and the host, leading to a more complete understanding of its therapeutic potential and limitations. action-euproject.eu

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

The use of combination therapy is a well-established strategy for combating infectious diseases and overcoming drug resistance. Investigating the synergistic potential of this compound with other agents is a critical avenue for future research. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nuevo-group.com

Key areas for investigation include:

Combination with Conventional Antibiotics: Many AMPs, including phylloseptins, permeabilize the bacterial membrane. frontiersin.orgnih.gov This action can facilitate the entry of conventional antibiotics that act on intracellular targets (e.g., inhibiting protein or DNA synthesis), thereby restoring the efficacy of these antibiotics against resistant strains. nih.gov Studies on the synergistic effects of this compound with antibiotics like gentamicin (B1671437) or cefepime (B1668827) could lead to potent new combination therapies. nih.govresearchgate.net

Synergy with Other Antimicrobial Peptides: The natural skin secretion of frogs contains a cocktail of different peptides. scielo.br This suggests that these peptides may act synergistically in nature. Combining this compound with other AMPs, such as dermaseptins, could result in a more potent and broader-spectrum antimicrobial formulation. researchgate.netfrontiersin.org

Combination with Phytochemicals: Natural compounds from plants, known as phytochemicals, can also exhibit synergistic effects with AMPs. nuevo-group.com These interactions can involve various mechanisms, including protecting the peptide from degradation, enhancing its penetration across cell membranes, or modulating drug resistance mechanisms. nuevo-group.com Exploring combinations of this compound with plant-derived compounds could yield novel and effective therapeutic strategies.

By systematically exploring these synergistic interactions, researchers can potentially lower the required concentration of each compound, reducing the risk of toxicity and slowing the development of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the primary structure and post-translational modifications of Phylloseptin-L1?

  • Answer : Utilize tandem mass spectrometry (MS/MS) for sequencing and identifying disulfide bonds or glycosylation sites. Pair this with Edman degradation for N-terminal validation. For purity assessment, employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for tertiary structure) .
  • Data Example :

MethodParameterResult
MS/MSMolecular Weight1957.3 Da
RP-HPLCPurity≥98%
NMRSecondary Structureα-helical (residues 3-15)

Q. How can researchers optimize in vitro synthesis of this compound to ensure reproducibility?

  • Answer : Apply solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with iterative coupling efficiency monitored via Kaiser tests. Purify via gradient elution (acetonitrile/water + 0.1% TFA) and validate using circular dichroism (CD) to confirm folding. Document all protocols in supplementary materials, including solvent ratios and resin types, to enable replication .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Include hemolysis assays on mammalian erythrocytes to assess selectivity. Normalize data to positive controls (e.g., polymyxin B) and report statistical variance (e.g., SEM from triplicate trials) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy across bacterial strains with similar membrane compositions?

  • Answer : Conduct lipid bilayer insertion assays (e.g., surface plasmon resonance) to quantify binding affinity variations. Pair with molecular dynamics simulations to model peptide-membrane interactions. For discrepancies, validate via confocal microscopy using fluorescently tagged this compound to visualize localization differences .
  • Example Workflow :

Isolate bacterial membranes from divergent strains.

Compare peptide binding kinetics.

Correlate with proteomic data on membrane protein expression.

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in host-pathogen interactions?

  • Answer : Implement a PICOT framework:

  • P opulation: Human epithelial cells infected with Pseudomonas aeruginosa.
  • I ntervention: this compound treatment (1–10 µM).
  • C omparison: Untreated controls + commercial antimicrobials.
  • O utcome: Bacterial load reduction (CFU counts) and host cell viability (MTT assay).
  • T ime: 24-hour exposure.
    Use RNA-seq to identify host immune pathways modulated by the peptide (e.g., NF-κB signaling) .

Q. What in vivo models are appropriate for assessing this compound’s therapeutic potential against multidrug-resistant pathogens?

  • Answer : Employ murine wound infection models with bioluminescent Acinetobacter baumannii to track real-time bacterial clearance. Measure pharmacokinetics (plasma half-life via LC-MS) and toxicity (histopathology of liver/kidney). Address ethical considerations (e.g., 3Rs principles) and pre-register protocols for reproducibility .

Methodological Best Practices

  • Data Reporting : Follow Beilstein Journal guidelines:
    • Include raw spectral data (NMR, MS) in supplementary files.
    • Label tables with footnotes explaining non-standard abbreviations (e.g., HDP: host defense peptide) .
  • Contradiction Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) for cross-strain efficacy comparisons. Report effect sizes and confidence intervals .
  • Reproducibility : Predefine acceptance criteria (e.g., MIC ±1 dilution) and share datasets via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.